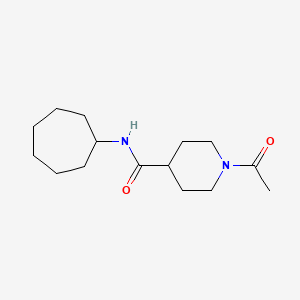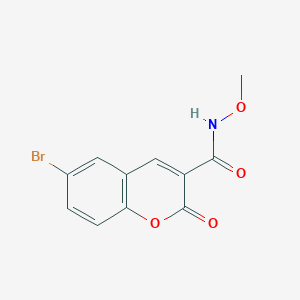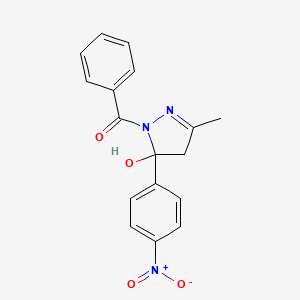![molecular formula C18H20N2O3 B5373723 4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5373723.png)
4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenoxybutanoyl group and a benzenecarboximidamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide typically involves the reaction of 4-methylbenzenecarboximidamide with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amine derivatives
Substitution: Substituted phenoxy derivatives
Scientific Research Applications
4-methyl-N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide
- 4-methyl-N’-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide
Comparison
Compared to similar compounds, 4-methyl-N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide exhibits unique properties due to the presence of the 4-methyl group and the specific positioning of the phenoxybutanoyl group
Properties
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-16(22-15-7-5-4-6-8-15)18(21)23-20-17(19)14-11-9-13(2)10-12-14/h4-12,16H,3H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGQIJNZWDDYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)ON=C(C1=CC=C(C=C1)C)N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O/N=C(/C1=CC=C(C=C1)C)\N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({3-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5373676.png)

![2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5373688.png)
![1-methyl-6-propyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5373709.png)
![8-fluoro-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one](/img/structure/B5373711.png)
![1-(1-{[6-(2,5-difluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5373721.png)
![{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE](/img/structure/B5373731.png)
![[4-[(E)-3-(2-hydroxy-5-nitrophenyl)prop-2-enoyl]phenyl] furan-2-carboxylate](/img/structure/B5373732.png)

![N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5373738.png)
![N-isopropyl-8-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5373743.png)
![2-Benzyl-7-naphthalen-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5373745.png)
